2-(2-Bromoethoxy)-2-methylpropane
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Overview
Description
2-(2-Bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13BrO. It is a colorless to light yellow liquid that is soluble in organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-(2-Bromoethoxy)-2-methylpropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of certain drugs.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-(2-Bromoethoxy)-2-methylpropane involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows:
- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.
- Add excess hydrobromic acid to further promote the reaction.
- Allow the reaction to proceed under appropriate conditions for several hours until completion.
- Purify the obtained product by distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-2-methylpropane primarily involves nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is commonly utilized in organic synthesis to create a variety of compounds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of a methyl group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a methyl group.
Uniqueness
2-(2-Bromoethoxy)-2-methylpropane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility as an intermediate in organic synthesis makes it valuable in multiple scientific and industrial applications .
Properties
IUPAC Name |
2-(2-bromoethoxy)-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDTAIPYOTMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493925 |
Source
|
Record name | 2-(2-Bromoethoxy)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-76-9 |
Source
|
Record name | 2-(2-Bromoethoxy)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethoxy)-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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